

# Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide to a Promising Scaffold

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 2-formyloxazole-4-carboxylate

Cat. No.: B175793

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## Introduction

**Ethyl 2-formyloxazole-4-carboxylate** is a heterocyclic organic compound featuring a central oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazole derivatives. While specific literature on **ethyl 2-formyloxazole-4-carboxylate** is limited, this guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and the broader context of the oxazole-4-carboxylate core in drug discovery. This document aims to serve as a valuable resource for researchers interested in exploring the potential of this and related compounds.

## Chemical and Physical Properties

Based on available data from chemical suppliers, the fundamental properties of **Ethyl 2-formyloxazole-4-carboxylate** are summarized below. It is important to note that extensive experimental data for this specific compound is not readily available in peer-reviewed literature.

Property	Value	Source
CAS Number	181633-60-3	Chemical Catalogs
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>	Chemical Catalogs
Molecular Weight	169.13 g/mol	Chemical Catalogs
Appearance	Not specified (likely a solid)	Inferred
Solubility	Not specified	Inferred

## Synthetic Methodologies for the Oxazole-4-Carboxylate Core

While a specific, validated protocol for the synthesis of **ethyl 2-formyloxazole-4-carboxylate** is not detailed in the scientific literature, several established methods for the synthesis of the oxazole ring can be adapted. Two of the most prominent methods are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis.

### Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones.<sup>[1][2][3]</sup> The reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid such as sulfuric acid.

A generalized experimental protocol for a Robinson-Gabriel type synthesis is as follows:

General Protocol:

- The starting 2-acylamino ketone is dissolved in a suitable solvent (e.g., glacial acetic acid or dioxane).
- A dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is added cautiously to the solution.
- The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
- The precipitated product is collected by filtration, washed with water to remove any residual acid, and then washed with a suitable organic solvent.
- The crude product is purified by recrystallization or column chromatography to yield the desired oxazole derivative.

Caption: Generalized workflow for the Robinson-Gabriel synthesis of oxazoles.

## Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.<sup>[4][5][6]</sup> This reaction allows for the formation of 5-substituted oxazoles from aldehydes.

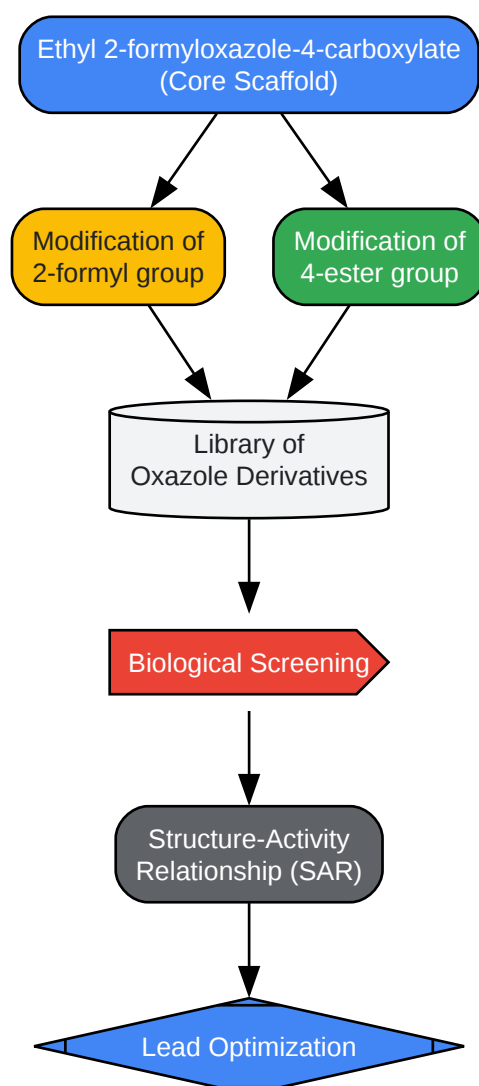
General Protocol:

- A solution of tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled to a low temperature (e.g., -78 °C).
- A strong base, such as potassium tert-butoxide or n-butyllithium, is added dropwise to deprotonate the TosMIC.
- The desired aldehyde, dissolved in the same solvent, is then added slowly to the reaction mixture.
- The reaction is allowed to proceed at low temperature for a specified time before being gradually warmed to room temperature.
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to afford the target oxazole.

## Potential Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9][10][11] While there is no specific biological data for **ethyl 2-formyloxazole-4-carboxylate**, its structural features suggest potential for development in several therapeutic areas. The formyl and ester functional groups provide convenient handles for further chemical modification and the generation of a library of derivatives.



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Caption: Logical workflow for the diversification of a core scaffold in drug discovery.

## Illustrative Biological Activities of Related Oxazole Derivatives

To provide context for the potential of the **ethyl 2-formyloxazole-4-carboxylate** scaffold, the following table summarizes the biological activities of some other substituted oxazole derivatives reported in the literature. This data is for illustrative purposes only and does not represent data for **ethyl 2-formyloxazole-4-carboxylate** itself.

Oxazole Derivative Class	Biological Activity	Example Reference
Substituted 2,5-diaryloxazoles	Anticancer	<a href="#">[10]</a>
Oxazole-containing macrocycles	Antifungal	<a href="#">[10]</a>
Naphthoxazoles	Antitubercular	<a href="#">[11]</a>
Diaryl oxazoles	Anti-inflammatory (COX-2 inhibition)	<a href="#">[11]</a>
Amido-linked bis-oxazoles	Antibacterial	<a href="#">[12]</a>

## Conclusion

**Ethyl 2-formyloxazole-4-carboxylate** represents an intriguing, yet underexplored, chemical entity. While direct experimental data is scarce, the robust synthetic methodologies available for the oxazole core, combined with the proven track record of oxazole derivatives in medicinal chemistry, highlight its potential as a valuable building block for the development of novel therapeutics. The functional handles present in its structure offer ample opportunities for chemical diversification and the exploration of its biological activity. Further research into the synthesis and biological evaluation of **ethyl 2-formyloxazole-4-carboxylate** and its derivatives is warranted to fully unlock its potential in drug discovery.

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